molecular formula C21H17N3O3S B3474398 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B3474398
M. Wt: 391.4 g/mol
InChI Key: LYAGJSCNIUOCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 1,3-dioxoisoindole (phthalimide) moiety linked via an acetamide bridge to a substituted thiazole ring. The thiazole ring is further substituted with a 5-methyl group and a 4-methylphenyl group at position 2.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-12-7-9-14(10-8-12)18-13(2)28-21(23-18)22-17(25)11-24-19(26)15-5-3-4-6-16(15)20(24)27/h3-10H,11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAGJSCNIUOCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline-1,3-dione intermediate, followed by the formation of the thiazole ring through cyclization reactions. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the thiazole substituents, isoindole modifications, and reported biological activities. Below is a detailed analysis:

Thiazole Derivatives with Isoindole-1,3-dione Moieties

Compound Name Key Structural Differences Biological Activity Synthesis Method Reference
Target Compound 5-methyl-4-(4-methylphenyl)thiazole Not explicitly reported Likely involves hydrazide intermediates and phthalic anhydride condensation
2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 600138-14-5) 5-ethyl-4-phenylthiazole Unreported Similar acetamide coupling strategies
N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenylquinazolin-2-ylthio)acetamide Quinazolinone-thioether substituent Anti-inflammatory Reaction of 2-thioxoquinazolinone with ethyl chloroacetate and hydrazide
N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (Compound 4a) Cyclopentyl linker, 4-(p-tolyl)thiazole MAO-B inhibition (IC₅₀: 0.89 µM) Nickel Raney reduction and thiourea cyclization

Key Observations:

  • Activity Gaps: While analogs like Compound 4a exhibit MAO-B inhibition, the target compound’s activity remains uncharacterized.

Acetamide-Linked Heterocycles with Varied Cores

Compound Name Core Structure Key Modifications Biological Activity Reference
2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) Indazole core 4-ethoxyphenyl, fluorophenylamino Antiproliferative (tested on MCF7)
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide (2a–i) Oxadiazole-thioether Indole-methyl group Anticancer (in vitro screening)

Key Observations:

  • Core Heterocycle Impact : Replacing the thiazole with indazole or oxadiazole alters electronic properties and hydrogen-bonding capacity, which may shift activity toward antiproliferative or anticancer effects .
  • Substituent Trends : Aryl groups (e.g., 4-methylphenyl, 4-ethoxyphenyl) are common across analogs, suggesting a preference for hydrophobic interactions in target binding.

Biological Activity

The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H22N4O3S
  • Molecular Weight : 430.51 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research suggests several mechanisms through which it exerts its effects:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it may induce apoptosis in tumor cells through the intrinsic mitochondrial pathway, leading to cell cycle arrest in the G2/M phase .
  • Antiviral Properties : Isoindole derivatives are known for their antiviral activities. This compound may inhibit viral replication by targeting specific viral enzymes or proteins involved in the viral life cycle .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

Antiproliferative Activity

A series of biological assays were conducted to evaluate the antiproliferative activity of the compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)0.15Induction of apoptosis via mitochondrial pathway
MIA PaCa-2 (Pancreatic)0.10Inhibition of tubulin polymerization
A549 (Lung)0.20Cell cycle arrest at G2/M phase

These results indicate that the compound exhibits significant potency against multiple cancer cell lines.

Antiviral Activity

In vitro studies demonstrated that the compound could reduce viral load in infected cells by up to 80% at concentrations below 10 µM. The mechanism appears to involve inhibition of viral attachment and entry into host cells .

Case Studies

  • Study on Anticancer Activity : In a controlled study involving human cervical carcinoma cells (HeLa), treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as caspase activation and annexin V staining .
  • Research on Anti-inflammatory Properties : Another study explored the anti-inflammatory effects of the compound in a murine model of acute inflammation. Results showed a marked reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) following treatment, suggesting potential therapeutic applications for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2E)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.